molecular formula C11H15ClO B8766455 1-(Chloromethyl)-4-isobutoxybenzene CAS No. 40141-14-8

1-(Chloromethyl)-4-isobutoxybenzene

Cat. No.: B8766455
CAS No.: 40141-14-8
M. Wt: 198.69 g/mol
InChI Key: IELPPEZSLSKWCP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-isobutoxybenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH2Cl) group at position 1 and an isobutoxy (-OCH2CH(CH2)2) group at position 3. The molecular formula is C11H15ClO, with an average molecular weight of 198.69 g/mol.

Properties

CAS No.

40141-14-8

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(chloromethyl)-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

IELPPEZSLSKWCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-(Chloromethyl)-4-isobutoxybenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C11H15ClO 198.69 Chloromethyl (1), Isobutoxy (4) Ether, Chloroalkyl
1-(1-Chloroethyl)-4-isobutylbenzene C12H17Cl 196.72 Chloroethyl (1), Isobutyl (4) Alkyl Chloride, Alkyl
1-Chloro-4-isobutylbenzene C10H13Cl 168.66 Chloro (1), Isobutyl (4) Chloro, Alkyl
1-Chloro-3-isopropyl-4-methylbenzene C10H13Cl 168.66 Chloro (1), Isopropyl (3), Methyl (4) Chloro, Branched Alkyls
Key Observations:
  • The chloromethyl group (-CH2Cl) is more reactive in nucleophilic substitution than the secondary chloroethyl (-CH2CH2Cl) group in ’s compound due to primary vs. secondary chloride stability differences .

Physicochemical Properties

  • Polarity and Solubility: The ether linkage in the isobutoxy group enhances solubility in polar solvents (e.g., acetone, DMSO) relative to non-polar analogs like 1-Chloro-4-isobutylbenzene . Compared to 1-Chloro-3-isopropyl-4-methylbenzene (), the target compound’s oxygen atom may lower hydrophobicity, though steric hindrance from the isobutoxy group could reduce solubility in water .
  • In contrast, the chloro group in 1-Chloro-4-isobutylbenzene () is less reactive due to direct attachment to the aromatic ring, requiring harsh conditions for substitution .

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